molecular formula C43H51N4O7 B145002 Desacetylnavelbine CAS No. 126347-74-8

Desacetylnavelbine

Cat. No. B145002
M. Wt: 736.9 g/mol
InChI Key: OBAOAFYUDIHEFP-ZTQPSMRSSA-N
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Description

Desacetylnavelbine is a compound with the molecular formula C43H52N4O7 . It is also known by other synonyms such as methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo .


Molecular Structure Analysis

Desacetylnavelbine has a complex molecular structure. It contains a total of 114 bonds, including 62 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 4 double bonds, and 16 aromatic bonds. It also includes 3 five-membered rings, 5 six-membered rings, 1 eight-membered ring, 5 nine-membered rings, 2 ten-membered rings, 2 eleven-membered rings, and 1 twelve-membered ring .

Scientific Research Applications

Microbial Community Preservation

  • Application : Desacetylnavelbine has been evaluated for its role in preserving microbial communities, specifically in fungus gardens of the ant Trachymyrmex septentrionalis. It was found to effectively maintain the structure of these communities, suggesting its utility in microbial ecology research (Lee, Adams, & Klassen, 2018).

Endocrine Disruption Studies

  • Application : Research on diethylstilbestrol (DES), a compound similar to desacetylnavelbine, has significantly contributed to understanding the impact of endocrine disruptors. It has been used to study the effects on reproductive, endocrine, and immune systems in animal models (McLachlan, 2016).

Pharmacokinetics and Meal Interaction Studies

  • Application : Studies have explored the effects of various meal types on the pharmacokinetics of drugs similar to desacetylnavelbine, such as rifapentine and its metabolite, 25-desacetyl rifapentine. These studies help in understanding how food intake influences drug absorption and efficacy (Zvada et al., 2010).

Gene Expression Research

  • Application : Research involving compounds like diethylstilbestrol (DES) has provided insights into gene expression changes. For instance, DES exposure has been linked to alterations in Hox gene expression, which plays a critical role in reproductive tract development (Block, Kardana, Igarashi, & Taylor, 2000).

Biochemical Analysis in Clinical Settings

  • Application : Techniques have been developed for the sensitive determination of compounds like vincristine (related to desacetylnavelbine) in plasma, which is crucial for monitoring therapeutic levels in clinical settings, particularly in treatments like leukemia (Golpayegani et al., 2022).

Drug-eluting Stent Research

  • Application : Studies on drug-eluting stents using compounds similar to desacetylnavelbine have provided insights into the long-term effects of these stents on coronary arterial healing and the mechanisms underlying late stent thrombosis (Joner et al., 2006).

Ecotoxicology Studies

  • Application : The effects of environmental estrogens, such as DES, on aquatic invertebrates like Daphnia magna have been assessed, contributing to our understanding of the ecological impact of these compounds (Brennan, Brougham, Roche, & Fogarty, 2006).

Safety And Hazards

The safety and hazards of Desacetylnavelbine are not explicitly mentioned in the search results .

Future Directions

The future directions of Desacetylnavelbine are not explicitly mentioned in the search results .

properties

IUPAC Name

methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26-,35-,36+,37+,40+,41?,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAOAFYUDIHEFP-ZTQPSMRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H52N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetylnavelbine

CAS RN

126347-74-8
Record name Desacetylnavelbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126347748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
F Jehl, J Debs, C Herlin, E Quoix, C Gallion… - … of Chromatography B …, 1990 - Elsevier
A loo-p1 of the solution of standard (vinat l, &ml) added to ml of serum sample be analysed, a screw-capped tube. After on a mixer, 1 of 66 phosphate buffer 7) and ml of ether were The …
Number of citations: 37 www.sciencedirect.com
O van Tellingen, JH Beijnen, WJ Nooyen - Journal of pharmaceutical and …, 1991 - Elsevier
… desacetylnavelbine (DNVB), as these compounds showed a poor recovery in chloroform under all conditions tested. However these compounds are extracted effectively with …
Number of citations: 25 www.sciencedirect.com
KL Goa, D Faulds - Drugs & aging, 1994 - Springer
Synopsis Vinorelbine is a semisynthetic vinca alkaloid with a broad spectrum of antitumour activity. The drug is effective as a single agent in inoperable/advanced non-small cell lung …
Number of citations: 107 link.springer.com
D Levěque, F Jehl, E Quoix, H Monteil - Xenobiotica, 1993 - Taylor & Francis
1. Vinorelbine (NVB), a new semi-synthetic vinca alkaloid, is currently used in the treatment of advanced non-small-cell lung cancer (NSCLC) and advanced breast cancer. The …
Number of citations: 12 www.tandfonline.com
D Katsaros, MV Oletti, IAR de la Longrais, A Ferrero… - Annals of oncology, 2005 - Elsevier
Background This multicenter phase II study evaluated feasibility, clinical efficacy, toxicity and pharmacokinetics of the combination of pegylated liposomal doxorubicin (PLD) and …
Number of citations: 43 www.sciencedirect.com
RK Gregory, IE Smith - British journal of cancer, 2000 - nature.com
The majority of data available for vinorelbine are based upon iv administration of the drug. Initial phase I studies of vinorelbine were performed in France, and the dose-limiting toxicity …
Number of citations: 205 www.nature.com
D Levêque, F Jehl, E Quoix… - The Journal of Clinical …, 1992 - Wiley Online Library
… Jehl F, Debs ], Herlin C, Quoix E., Gallion C, Monteil H: Determination of navelbine and desacetylnavelbine in biological fluids by high performance liquid chromatography. J …
Number of citations: 30 accp1.onlinelibrary.wiley.com
O van Tellingen, JH Beijnen, WJ Nooijen, A Bult - Cancer research, 1993 - AACR
The plasma pharmacokinetics of vinblastine and N-(deacetyl-O-4-vinblastoyl-23)-l-ethyl isoleucinate (VileE) in mice have been studied as part of the preclinical investigations of VileE, a …
Number of citations: 16 aacrjournals.org
C Toso, C Lindley - American Journal of Health System …, 1995 - academic.oup.com
… Determination of Navelbine and desacetylnavelbine in biological fluids by high-perforн mance chromatography. J Chromatogr. 1990; 25:225-33. …
Number of citations: 77 academic.oup.com
XJ Zhou, R Rahmani - Drugs, 1992 - Springer
… Determination of navelbine and desacetylnavelbine in biological fluids by highperformance liquid chromatography. Journal of Chromatography - Biomedical Applications 525: 225-233, …
Number of citations: 215 link.springer.com

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